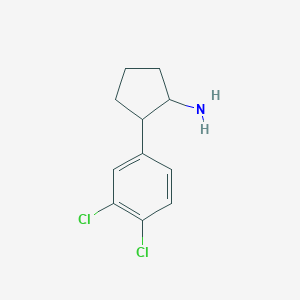

2-(3,4-Dichlorophenyl)cyclopentan-1-amine

Description

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)cyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2N/c12-9-5-4-7(6-10(9)13)8-2-1-3-11(8)14/h4-6,8,11H,1-3,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOYFJCCZPJIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250910-81-6 | |

| Record name | 2-(3,4-dichlorophenyl)cyclopentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The preparation of 2-(3,4-dichlorophenyl)cyclopentan-1-amine typically follows a multi-step synthetic sequence involving:

- Formation of the cyclopentane ring bearing the 3,4-dichlorophenyl substituent.

- Introduction of the amine group at the 1-position of the cyclopentane ring.

- Control of stereochemistry to obtain specific enantiomers or diastereomers.

Two main approaches are documented:

- Nucleophilic ring opening of cyclopentane epoxides with arylmagnesium reagents.

- Reductive amination of cyclopentanone intermediates.

Nucleophilic Ring Opening of 1,2-Epoxycyclopentane

A highly effective method starts with the nucleophilic ring opening of 1,2-epoxycyclopentane using 3,4-dichlorophenylmagnesium bromide (a Grignard reagent). This reaction yields a racemic mixture of trans-2-(3,4-dichlorophenyl)cyclopentanol isomers.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 1,2-Epoxycyclopentane + 3,4-dichlorophenylmagnesium bromide | Formation of racemic trans-2-(3,4-dichlorophenyl)cyclopentanol |

Following this, an enzymatic resolution using immobilized Candida antarctica lipase B selectively acetylates the R-alcohol, enabling separation of enantiomers. The acetate is hydrolyzed to yield the optically pure (1R,2S)-alcohol.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 2 | Immobilized Candida antarctica lipase B + vinyl acetate | Enantioselective acetylation of R-alcohol, separation of enantiomers |

| 3 | Hydrolysis of acetate | Recovery of optically pure (1R,2S)-2-(3,4-dichlorophenyl)cyclopentanol |

This stereospecific approach ensures defined stereochemistry for subsequent transformations.

Oxidation to Cyclopentanones and Reductive Amination

The optically pure alcohols undergo Dess–Martin oxidation to yield cyclopentanones with a single defined stereocenter.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 4 | Dess–Martin periodinane oxidation | Formation of (R)- and (S)-2-(3,4-dichlorophenyl)cyclopentanone |

Reductive amination of these ketones with amines (e.g., 4-aminocyclohexanol) and sodium cyanoborohydride produces the target amines. The reaction can generate both cis- and trans-configured cyclopentylamines due to hydride attack on either face of the iminium intermediate.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 5 | Reductive amination with amine + NaBH3CN | Formation of cis- and trans-2-(3,4-dichlorophenyl)cyclopentan-1-amines |

Separation of diastereomers is achieved via flash column chromatography, allowing isolation of all stereoisomers.

Alternative Synthetic Route via Amide and Hofmann Rearrangement

Another documented route involves:

- Conversion of a nitrile intermediate to an amide.

- Hofmann rearrangement of the amide to yield the primary amine.

This method was applied in the synthesis of related cyclopentylamines such as indatraline, which shares structural similarity.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Nitrile + H2O2 under basic conditions | Conversion to amide |

| 2 | Hofmann rearrangement with PhI(OCOCF3)2 (PIFA) | Formation of primary amine with retention of stereochemistry |

This approach preserves the trans-relationship between the amino group and the aryl substituent on the cyclopentane ring.

Summary Table of Key Preparation Steps

| Preparation Step | Reagents/Conditions | Product/Outcome | Notes |

|---|---|---|---|

| Nucleophilic ring opening | 1,2-Epoxycyclopentane + 3,4-dichlorophenylmagnesium bromide | Racemic trans-alcohol | Initial C–C bond formation |

| Enzymatic resolution | Immobilized Candida antarctica lipase B + vinyl acetate | Enantioselective acetylation and separation | Stereochemical control |

| Hydrolysis of acetate | Standard hydrolysis | Optically pure alcohol | Recovery of desired enantiomer |

| Oxidation | Dess–Martin periodinane | Cyclopentanone | Precursor for amination |

| Reductive amination | Amine + NaBH3CN | Mixture of cis- and trans-amines | Diastereomeric mixture, chromatographic separation |

| Amide formation and Hofmann rearrangement | Nitrile + H2O2; then PhI(OCOCF3)2 (PIFA) | Primary amine with retention of stereochemistry | Alternative route, stereochemistry preserved |

Research Findings and Notes

- The enzymatic resolution step is crucial for obtaining optically pure intermediates, which is important for biological activity and further synthetic utility.

- Reductive amination conditions must be carefully controlled to minimize epimerization and control stereochemical outcomes.

- The Hofmann rearrangement using hypervalent iodine reagents proceeds with retention of configuration, providing a stereospecific route to the primary amine.

- Chromatographic methods such as flash column chromatography are essential for separating stereoisomers due to the formation of cis- and trans-isomers during reductive amination.

- The synthetic approaches have been validated by advanced characterization techniques including NMR, LC-MS, and X-ray crystallography to confirm stereochemistry and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)cyclopentan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

2-(3,4-Dichlorophenyl)cyclopentan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 2-(3,4-Dichlorophenyl)cyclopentan-1-amine and Analogs

*Methazole included due to shared 3,4-dichlorophenyl group but distinct functional core.

Structural Analog: 2-(3,4-Dichlorophenyl)cyclopropan-1-amine

- Key Differences :

Positional Isomer: 1-(3,4-Dichlorophenyl)cyclopentan-1-amine

- Key Differences: Substituent at the 1-position (vs.

Functional Analog: Methazole

- Key Differences :

Biological Activity

2-(3,4-Dichlorophenyl)cyclopentan-1-amine is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.

Chemical Structure and Properties

The compound this compound features a cyclopentane ring substituted with a dichlorophenyl group. The presence of the dichlorophenyl moiety is significant in influencing the biological activity of the compound, particularly in terms of its interaction with various biological targets.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit various enzymes, including monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism. The dichlorophenyl substitution may enhance binding affinity to enzyme active sites .

- Antimicrobial Activity : Compounds with similar structures have shown antibacterial properties against gram-positive bacteria and mycobacterial strains. For instance, derivatives of 3,4-dichlorocinnamanilides exhibited significant antibacterial efficacy comparable to clinically used antibiotics .

Biological Activity Data

A summary of biological activities related to compounds structurally similar to this compound is presented in the following table:

Case Studies

- Antimicrobial Efficacy : A study on 3,4-dichlorocinnamanilides demonstrated that specific derivatives showed potent activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). These findings suggest that structural modifications can enhance antibacterial properties .

- Enzyme Interaction Studies : Research focusing on cyclopropane derivatives indicated that certain substitutions could lead to increased enzyme inhibition. The introduction of electron-withdrawing groups like chlorine was found to be beneficial for enhancing binding affinity and inhibitory potency .

- Cytotoxicity Assessment : In vitro studies on various derivatives revealed that while some compounds exhibited strong antibacterial activity, they maintained low cytotoxicity levels in primary cell lines, indicating a favorable therapeutic index .

Q & A

Q. What are the recommended synthesis pathways for 2-(3,4-Dichlorophenyl)cyclopentan-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, starting with 3,4-dichlorobenzyl chloride and cyclopentanone, a Grignard reaction or Mannich condensation can form the cyclopentane backbone. Amine introduction may proceed via catalytic hydrogenation of a nitrile intermediate. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during cyclization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : -NMR detects cyclopentane ring protons (δ 1.5–2.5 ppm) and aromatic protons (δ 7.2–7.8 ppm). -NMR confirms chlorine-induced deshielding of adjacent carbons .

- IR : N–H stretching (3300–3500 cm) and C–Cl vibrations (600–800 cm) validate functional groups .

- Mass Spectrometry : High-resolution MS identifies the molecular ion peak (CHClN, m/z ≈ 244.03) and fragmentation patterns .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Contradictions often arise from structural analogs with varying substituents. Systematic approaches include:

-

Structure-Activity Relationship (SAR) Studies : Compare analogs (Table 1) to isolate substituent effects.

-

In vitro Assays : Standardize cell lines (e.g., HEK-293 for receptor binding) and control purity (>98%) to reduce variability .

-

Meta-Analysis : Pool data from multiple studies to identify trends (e.g., dichloro-substitution correlates with higher receptor affinity) .

Table 1: SAR of Selected Cyclopentylamine Derivatives

Compound Substituents Receptor Binding Affinity (IC) Reference 2-(3,4-Dichlorophenyl) 3,4-diCl 12 nM (Serotonin 5-HT) 1-(4-Chlorophenyl) 4-Cl 85 nM (Dopamine D) 2-(4-Fluorophenyl) 4-F 210 nM (σ Receptor)

Q. How can computational modeling predict the binding affinity of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to:

- Identify Binding Pockets : Align the compound with crystal structures (e.g., PDB: 6A93 for 5-HT) .

- Optimize Ligand Conformation : Rotatable bonds in the cyclopentane ring allow flexibility for hydrophobic interactions .

- Validate Predictions : Compare computed binding energies (ΔG ≈ -9.2 kcal/mol) with experimental IC values .

Q. What experimental designs are optimal for studying the regioselectivity of electrophilic substitution in this compound?

- Methodological Answer :

- Substrate Design : Introduce electron-withdrawing groups (e.g., NO) to test directing effects .

- Reaction Monitoring : Use HPLC-MS to track intermediate formation (e.g., bromination at C5 vs. C6 positions) .

- Kinetic Isotope Effects (KIE) : Deuterated analogs quantify rate-determining steps in nitration or sulfonation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.